molecular formula C12H8O B14348691 Azuleno[1,2-b]furan CAS No. 92798-12-4

Azuleno[1,2-b]furan

Cat. No.: B14348691
CAS No.: 92798-12-4
M. Wt: 168.19 g/mol
InChI Key: BXCFJKXCTWKKCL-UHFFFAOYSA-N
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Description

Contextualization within Non-Benzenoid Aromatic Systems and Fused Heterocycles

Azuleno[1,2-b]furan belongs to the class of non-benzenoid aromatic systems, which are cyclic compounds that exhibit aromaticity but lack a benzene (B151609) ring. mdpi.comnih.gov The parent compound, azulene (B44059), is a bicyclic aromatic hydrocarbon composed of a fused five- and seven-membered ring system. mdpi.comnih.gov This structure results in a notable 10 π-electron system, conforming to Hückel's rule for aromaticity. mdpi.comnih.gov Unlike its isomer naphthalene, which is colorless, azulene is characterized by a distinct deep blue color. mdpi.com

The fusion of the azulene moiety with a furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, creates the this compound structure. mdpi.com This places the compound within the broader category of fused heterocycles, which are of great interest due to their diverse chemical and physical properties. mdpi.comresearchgate.net The synthesis of such fused systems has been a subject of extensive research, with various methods developed to create these complex molecular architectures. mdpi.comresearchgate.net

Significance of Azulene-Fused Furan Architectures in Advanced Organic Materials and Medicinal Chemistry Scaffolds

The unique electronic and photophysical properties of azulene-based compounds make them promising candidates for applications in advanced organic materials. mdpi.comrhhz.net The fusion of a furan ring to the azulene core can further modulate these properties, leading to materials with tailored characteristics for use in optoelectronics, such as organic field-effect transistors (OFETs) and solar cells. rhhz.netchemistryviews.org The inherent dipole moment of the azulene system, a consequence of its electronic structure, is a key feature that is exploited in the design of nonlinear optical (NLO) materials. rhhz.net

In the realm of medicinal chemistry, the azulene scaffold has been recognized for its potential, although it remains a relatively underutilized framework. researchgate.netnih.gov Certain azulene derivatives have demonstrated anti-inflammatory and antiulcer activities. researchgate.netacs.org The incorporation of a furan ring, a common motif in many biologically active compounds, into the azulene structure presents an opportunity to develop novel therapeutic agents with unique pharmacological profiles. mdpi.comnih.gov The exploration of azulene-fused furans as medicinal chemistry scaffolds is an active area of research, with the goal of creating new compounds with potential applications in various disease areas. researchgate.netmdpi.com

Overview of this compound's Distinct Structural Features for Research Inquiry

The structure of this compound presents several key features that are of interest to researchers. The fusion of the electron-rich furan ring to the electron-deficient seven-membered ring of the azulene core can significantly influence the electronic distribution and reactivity of the molecule. This can lead to unique chemical behavior compared to the parent azulene or furan systems.

One of the primary methods for synthesizing this compound involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines. mdpi.com A similar pathway has been successfully employed for the preparation of related azulenopyrroles. mdpi.com The aromatization of the corresponding dihydro derivative with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the final this compound. mdpi.com

Spectroscopic analysis, particularly 1H NMR, of this compound suggests a slight decrease in aromaticity compared to the parent azulene. mdpi.com This is indicated by a distinct bond-length alternation in the seven-membered ring, providing valuable insight into the electronic structure of this fused system. mdpi.com Further investigation into the photophysical properties of these compounds has revealed interesting fluorescence characteristics. researchgate.net

PropertyDescriptionReference
Synthesis Can be synthesized from the reaction of 2H-cyclohepta[b]furan-2-ones with enamines, followed by aromatization. mdpi.com
Aromaticity 1H NMR data suggests a slight decrease in aromaticity compared to parent azulene, with bond-length alternation in the seven-membered ring. mdpi.com
Fluorescence Exhibits anomalous fluorescence spectra. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92798-12-4

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

azuleno[1,2-b]furan

InChI

InChI=1S/C12H8O/c1-2-4-9-8-10-6-7-13-12(10)11(9)5-3-1/h1-8H

InChI Key

BXCFJKXCTWKKCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=COC3=C2C=C1

Origin of Product

United States

Reactivity Profiles and Mechanistic Elucidation of Azuleno 1,2 B Furan Systems

Electrophilic Aromatic Substitution (SEAr) on Azulene (B44059) and Furan (B31954) Moieties

The azulene nucleus is known to undergo electrophilic substitution preferentially at the 1- and 3-positions of the five-membered ring due to its higher electron density. nih.govmdpi.com This reactivity pattern is generally retained in azuleno[1,2-b]furan systems.

Electrophilic attack on the azulene moiety of this compound systems demonstrates marked regioselectivity. The positions equivalent to the 1- and 3-positions of the parent azulene are the most susceptible to electrophilic attack. This is a consequence of the significant contribution of the resonance structure that localizes negative charge at these positions, making them nucleophilic. nih.gov For instance, azulene derivatives can be readily carbonylated at the 1-position through Vilsmeier formylation or Friedel-Crafts acylation. mdpi.com

In some cases, when positions 1 and 3 are blocked, electrophilic substitution can be directed to the 2-position, especially if the azulene ring is activated by strong electron-donating groups. mdpi.com

This compound and its precursors are susceptible to a range of named electrophilic substitution reactions, highlighting their synthetic utility.

Michael Addition: While direct examples on this compound are not extensively detailed, the constituent furanone precursors can undergo Michael additions. Organocatalytic asymmetric Michael addition of aldehydes to 2-furanones provides a pathway to chiral γ-lactones. rsc.org The general mechanism involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org

Friedel-Crafts Reaction: This reaction, involving an alkyl halide and a Lewis acid catalyst, is a standard method for alkylating aromatic rings. saskoer.ca Friedel-Crafts acylation of 2-methylazulene (B1625034) derivatives proceeds at the 3-position. clockss.org Similarly, azulene-fused quinolones can be synthesized via an intramolecular Friedel-Crafts type reaction of 2-arylaminoazulene derivatives. mdpi.com

Vilsmeier-Haack Reaction: This reaction facilitates the formylation of electron-rich aromatic compounds using a substituted formamide (B127407) and phosphorus oxychloride, which form the Vilsmeier reagent (a chloroiminium ion). wikipedia.org Azulene and its derivatives are suitable substrates for this reaction. For example, Vilsmeier-Haack type arylation using triflic anhydride (B1165640) as an activating agent has been used to synthesize 1-(indol-2-yl)azulenes. mdpi.commdpi.com Reactivity in these reactions can be influenced by substituents on the azulene ring. mdpi.com

ReactionTypical ReagentsSubstrate/Product ExampleKey Mechanistic FeatureReference
Michael AdditionAldehydes, OrganocatalystAldehydes adding to 2-furanonesNucleophilic attack at β-carbon of an α,β-unsaturated system rsc.orglibretexts.org
Friedel-Crafts AcylationAcyl Halide, Lewis Acid (e.g., AlCl3)Acylation of 2-methylazulenes at the 3-positionElectrophilic attack by an acylium ion on the aromatic ring saskoer.caclockss.org
Vilsmeier-Haack FormylationDMF, POCl3Formylation of azulenesElectrophilic attack by a chloroiminium (Vilsmeier) reagent wikipedia.org

Regioselectivity at Specific Positions (e.g., 1- and 3-positions of azulene)

Nucleophilic Addition Reactions and Regiochemical Considerations

In contrast to electrophilic substitution, nucleophilic additions to the azulene system typically occur at the seven-membered ring, specifically at positions 4, 6, and 8, and sometimes at the 2-position of the five-membered ring. nih.govmdpi.com This is due to the contribution of resonance structures that place a partial positive charge on these carbons. For nucleophilic substitution to occur at the 2-position, the azulene ring often requires activation by electron-withdrawing groups at the 1- and 3-positions. mdpi.com For instance, 2-chloroazulene (B13735303) derivatives with ester groups at positions 1 and 3 undergo aromatic nucleophilic substitution (SNAr) with arylamines to form 2-arylaminoazulenes. mdpi.com

Pericyclic Reactions and Intramolecular Cyclizations

Pericyclic reactions, which involve a cyclic transition state, are pivotal in the synthesis of complex azulene-based structures. scribd.comlibretexts.org

A key synthetic route to azulene derivatives involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with various electron-rich olefins like enamines and enol ethers. nih.govmdpi.com The reaction with an enamine, for example, proceeds through an initial [8+2] cycloaddition to form a strained intermediate. nih.govresearchgate.net This is followed by decarboxylation to yield an aminohydroazulene, which then undergoes deamination to afford the aromatic azulene product. nih.gov This method is highly effective for introducing a variety of substituents onto the five-membered ring of the azulene core. nih.gov The reactivity and yield of these reactions are dependent on the substituents on the 2H-cyclohepta[b]furan-2-one and the nature of the enamine. nih.govmdpi.com

A notable intramolecular reaction for synthesizing fused azulene systems is the tropylium (B1234903) ion-mediated furan ring-opening. This reaction has been utilized to create benz[a]azulene (B15497227) enones and other complex polycyclic systems. nih.gov The mechanism involves the intramolecular electrophilic attack of a tropylium ion on the 2-position of a furan ring. nih.govresearchgate.netclockss.org This attack leads to the opening of the furan ring and subsequent cyclization to form the azulene system. This synthetic strategy has been successfully applied to produce various azuleno[b]indole and naphth[a]azulene derivatives. researchgate.netclockss.org The nucleophilicity of the furan ring is a critical factor; electron-withdrawing groups on the furan can inhibit the reaction. rsc.org

Reaction TypeReactantsKey Intermediate/Transition StateProduct TypeReference
[8+2] Cycloaddition2H-Cyclohepta[b]furan-2-one and EnamineStrained bridged-intermediateSubstituted Azulenes nih.govmdpi.comresearchgate.net
Intramolecular Tropylium Ion-Mediated Furan Ring-Openingo-(2-furyl)cycloheptatrienyl benzenesTropylium ion attacking furan ringBenz[a]azulene enones nih.govresearchgate.net

[8+2] Cycloaddition Mechanisms

Functional Group Interconversions and Selective Derivatization Strategies

The strategic modification of the this compound framework through functional group interconversions and selective derivatizations is pivotal for tuning its electronic and steric properties. A primary route to functionalized azulenes, which are precursors to or can be considered derivatives of this compound systems, involves the reaction of 2H-cyclohepta[b]furan-2-ones with a variety of electron-rich olefins and their analogs. nih.gov

One of the most versatile methods for introducing a diverse range of functional groups onto the five-membered ring of the azulene core is the Yasunami-Takase reaction, which utilizes enamines. mdpi.com The reactivity and yield of this [8+2] cycloaddition are highly dependent on the substituents on the 2H-cyclohepta[b]furan-2-one, the nature of the amine used to form the enamine, and the carbonyl compound from which the enamine is derived. nih.govmdpi.com Generally, enamines derived from aldehydes exhibit greater reactivity than those from ketones. nih.gov Furthermore, the choice of the cyclic amine component of the enamine is crucial, with pyrrolidine-based enamines reacting significantly faster than their morpholine (B109124) counterparts. nih.gov

The reaction of 2H-cyclohepta[b]furan-2-ones with enol ethers also provides a pathway to azulene derivatives with functional groups on the five-membered ring. nih.gov For instance, the reaction with furan derivatives can introduce carbonyl-containing substituents, such as acylmethyl or methoxycarbonylmethyl groups, at the 2-position of the resulting azulene. mdpi.com The efficiency of this transformation is influenced by the substituents present on both the 2H-cyclohepta[b]furan-2-one and the furan derivative. mdpi.com

Subsequent derivatization of the formed azulene ring system can be achieved through classic electrophilic substitution reactions. For example, cycloalkane-fused azulenes, synthesized from the reaction of 2H-cyclohepta[b]furan-2-ones with enamines of cyclic ketones, can be readily functionalized. mdpi.com These derivatives can undergo Vilsmeier formylation or Friedel-Crafts acylation to introduce formyl and acyl groups, respectively, at the 1-position of the azulene nucleus with good yields. mdpi.com These formylated derivatives, in turn, can react with active methylene (B1212753) compounds to generate more complex, multiply functionalized benz[a]azulenes. mdpi.com

The following table summarizes selected examples of functionalization reactions starting from 2H-cyclohepta[b]furan-2-ones, highlighting the versatility of this precursor in generating a variety of substituted azulene systems.

Starting Material (2H-cyclohepta[b]furan-2-one derivative)ReagentProduct TypeReference
2H-cyclohepta[b]furan-2-oneEnamines from aldehydes/ketonesAlkyl, aryl, and functionalized azulenes mdpi.com
2H-cyclohepta[b]furan-2-oneEnol ethersAzulenes with functional groups on the 5-membered ring nih.gov
2H-cyclohepta[b]furan-2-oneFuran derivativesAzulenes with carbonyl substituents at the 2-position mdpi.com
Cycloalkane-fused azulenesVilsmeier or Friedel-Crafts reagents1-Formyl or 1-acylazulenes mdpi.com

Reaction Mechanisms and Intermediate Characterization

The formation of the azulene framework from 2H-cyclohepta[b]furan-2-ones is predominantly governed by an [8+2] cycloaddition mechanism. nih.govmdpi.com This pericyclic reaction is a powerful tool for the construction of the characteristic 5,7-fused ring system of azulene.

In the reaction with enol ethers, the proposed mechanism commences with an [8+2] cycloaddition between the 2H-cyclohepta[b]furan-2-one and the enol ether. nih.govmdpi.com This initial step leads to the formation of a strained, bridged intermediate. nih.govmdpi.com To alleviate the ring strain, this intermediate undergoes decarboxylation, a process that involves the loss of carbon dioxide. nih.govmdpi.com The resulting intermediate then eliminates an alcohol molecule to yield the final azulene derivative. nih.govmdpi.com

A similar mechanistic pathway is operative in the reaction with enamines. researchgate.net The [8+2] cycloaddition between the 2H-cyclohepta[b]furan-2-one and the enamine generates a strained, bridged intermediate. researchgate.net This is followed by a decarboxylation step to form an aminohydroazulene intermediate. researchgate.net

A distinct but related mechanism is observed in the synthesis of β-(4-azuleno[1,2-b]thienyl) α,β-unsaturated ketones. psu.edu This reaction proceeds via a tropylium ion-mediated intramolecular furan ring-opening. psu.edu The process is initiated by the formation of a 2-tropylio-3-(2-furyl)thiophene intermediate. psu.edu An intramolecular electrophilic attack of the tropylium ion at the 2-position of the furan ring is postulated to lead to a novel ring cyclization and opening of the furan ring, ultimately affording the azuleno[1,2-b]thiophene derivative. psu.edu

The following table outlines the key mechanistic steps and intermediates in the formation of this compound and related systems.

Reaction TypeKey Mechanistic StepsCharacterized/Proposed IntermediatesReference
Reaction with enol ethers[8+2] cycloaddition, decarboxylation, elimination of alcoholStrained bridged-intermediate nih.govmdpi.com
Reaction with enamines[8+2] cycloaddition, decarboxylationStrained bridged-intermediate, aminohydroazulene researchgate.net
Tropylium ion-mediated cyclizationIntramolecular electrophilic attack, furan ring-openingTetracyclic carbocations psu.edu

The study of these reaction mechanisms is crucial for the rational design of synthetic routes to novel this compound derivatives with desired functionalities and properties.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Azuleno 1,2 B Furan Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of azuleno[1,2-b]furan derivatives. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of this compound compounds. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. For instance, in the ¹H NMR spectrum of an this compound derivative, protons on the furan (B31954) ring appear at characteristic chemical shifts, with values of δ = 6.22 and 7.39 ppm being consistent with H-10 and H-11, respectively. The coupling constant between these protons, ³J(H10,H11) = 1.9 Hz, is a hallmark of H2-H3 coupling in furan rings.

In the ¹³C NMR spectrum, the carbons of the furan moiety also exhibit distinct signals. For example, C-11 and C-10 have been observed at approximately 142.2 ppm and 109.3 ppm, which correlate well with the known values for furan itself (143.0 and 109.9 ppm). Analysis of various azuleno[1,2-b]thiophene and selenophene (B38918) analogues, which share the azulene (B44059) core, shows characteristic signals for the azulene ring protons and carbons, providing a basis for comparison. For example, in an azuleno[1,2-b]benzothiophene, proton signals for the seven-membered ring can appear between δ 7.16 and 8.43 ppm, while carbon signals for the fused system are observed over a wide range from approximately 108.1 to 149.3 ppm. clockss.org The presence of distinct bond-length alternation in the seven-membered ring of this compound and its pyrrole (B145914) analogue, inferred from coupling constants in ¹H NMR spectra, suggests a slight decrease in aromaticity compared to the parent azulene. mdpi.com

CompoundNucleusChemical Shift (δ) [ppm]Reference
This compound derivativeH-106.22
This compound derivativeH-117.39
This compound derivativeC-10109.3
This compound derivativeC-11142.2
Azuleno[1,2-b]benzothiophene¹H7.16 - 8.43 clockss.org
Azuleno[1,2-b]benzothiophene¹³C108.1 - 149.3 clockss.org

Advanced Two-Dimensional NMR Correlations (e.g., HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons. sdsu.educolumbia.edu For example, an HSQC spectrum would show a cross-peak connecting the ¹H signal at 2.72 ppm to the ¹³C signal at 32.2 ppm, confirming they belong to the same CH₂ group (C4).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.educolumbia.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, an HMBC correlation between methyl protons (H15, δ 1.11) and a quaternary carbon (C5, δ 120.8) across three bonds helps to establish their connectivity. Further correlations, such as from H7 to carbons C5 and C6, can confirm the attachment of a side chain to the core ring structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This provides critical information about the three-dimensional structure and stereochemistry of the molecule. For example, a NOESY cross-peak between a methyl group proton and a proton on the main ring system can confirm their spatial proximity.

Together, these 2D NMR techniques provide a powerful toolkit for the complete and unambiguous structural elucidation of complex this compound derivatives. researchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV/Vis) spectroscopy is a key technique for investigating the electronic properties of this compound compounds. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of the molecule's conjugated π-electron system.

The UV/Vis spectrum of this compound and its derivatives is significantly influenced by the extended conjugation of the fused ring system. The parent azulene is known for its intense blue color, a result of an S₀→S₁ electronic transition in the visible region. The fusion of a furan ring to the azulene core modifies the electronic structure, leading to shifts in the absorption bands.

For example, the presence of a substituted furan ring in one this compound derivative was suggested by a UV spectrum showing a λmax in acetonitrile (B52724) at 223.5 nm (ε = 3428). In related systems, such as azuleno[1,2-b]benzothiophene and selenophene, the maximum absorption is red-shifted compared to 2-phenylazulene, indicating that the bridging heteroatom and fused ring extend the conjugation. clockss.org The optical properties of these types of fused azulenes can be further tuned by introducing various substituents. dntb.gov.ua For instance, studies on thiophene-fused heptalenes, which share structural similarities, showed longest wavelength absorption maxima in the range of 351-354 nm in CH₂Cl₂. nih.gov The UV/Vis spectrum of some azulene derivatives can even show absorption in the near-infrared region (around λmax = 1200 nm), suggesting a significantly extended conjugated system. mdpi.com

Compound TypeSolventλmax (nm)Molar Absorptivity (ε) or log(ε)Reference
This compound derivativeAcetonitrile223.53428
Thiophene-fused heptalene (B1236440) (6a)CH₂Cl₂351log(ε) = 4.04 nih.gov
Thiophene-fused heptalene (6b)CH₂Cl₂354log(ε) = 4.02 nih.gov
Thiophene-fused heptalene (7)CH₂Cl₂353log(ε) = 4.03 nih.gov
Azulene derivative with extended conjugationNot specified~1200Not specified mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. libretexts.orguio.no When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a molecular "fingerprint" that can be used to identify functional groups present in the compound.

For this compound compounds, FT-IR spectroscopy is used to confirm the presence of the furan ring and other functional groups attached to the core structure. The furan ring itself has characteristic vibrational modes. researchgate.net For instance, the C-O-C stretching vibrations and C-H bending vibrations associated with the furan moiety would be expected in the spectrum.

In studies of related azulene-fused heterocycles, specific IR absorption bands are reported for various functional groups. For example, in azuleno[2,1-b]quinolones, a strong absorption band around 1631-1677 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration. mdpi.comsemanticscholar.org In other complex heterocyclic systems, characteristic peaks for P-O bond stretching (around 1010 cm⁻¹) and N-H bond bending (around 1570 cm⁻¹) have been identified. mdpi.com While specific FT-IR data for the parent this compound is not detailed in the provided search results, analysis of its derivatives would involve identifying peaks corresponding to the azulene skeleton, the furan ring, and any appended functional groups, such as carbonyls, hydroxyls, or alkyl chains, based on established correlation tables.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two crucial pieces of information for structural elucidation: the precise molecular weight of the compound and, through analysis of fragmentation patterns, clues about its substructures.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy by measuring its exact mass. For example, for an azuleno[1,2-b]benzothiophene, the calculated exact mass for C₁₆H₁₀S was 234.0503, and the found mass was 234.0501, confirming the elemental composition. clockss.org Similarly, for an azuleno[1,2-b]benzoselenophene, the calculated mass for C₁₆H₁₀Se was 281.9948, with a found value of 281.9945. clockss.org

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The way it fragments is often predictable and characteristic of the structural motifs present. For instance, in the analysis of 2-arylbenzo[b]furans, distinct fragmentation patterns were established: the loss of a CO molecule ([M-H-28]⁻) was characteristic for 3-formyl derivatives, while the loss of a CH₂O fragment ([M-H-30]⁻) indicated a 3-hydroxymethyl group. researchgate.net Although specific fragmentation pathways for this compound are not detailed in the search results, analysis would likely involve characteristic losses related to the furan ring, such as the loss of CO, and fragmentation of the azulene core and any substituents. imreblank.ch

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the precise positions of each atom in the molecule and determine bond lengths, bond angles, and torsional angles.

SCXRD analysis has been crucial in confirming the structure of azulene-fused heterocyclic systems. For an azuleno[1,2-b]benzoselenophene, single-crystal X-ray analysis revealed that the benzo[b]selenophene (B1597324) and azulene rings are nearly coplanar. clockss.org This technique also provides invaluable information about the intermolecular interactions and crystal packing in the solid state. The analysis of the azuleno[1,2-b]benzoselenophene crystal showed a herringbone-type packing arrangement. clockss.org The distances between adjacent molecules and specific atomic contacts, such as Se···C interactions (3.588 Å), were precisely measured. clockss.org Furthermore, the analysis identified CH–π interactions connecting adjacent columns, with distances ranging from 3.489 to 3.580 Å. clockss.org

This level of detail is unparalleled by other techniques and is essential for understanding structure-property relationships, particularly in materials science where solid-state packing can dictate electronic and optical properties. nih.gov The crystallographic data, including unit cell parameters and space group, are typically deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. clockss.org

Theoretical and Computational Investigations of Azuleno 1,2 B Furan Electronic and Molecular Structure

Quantum Chemical Calculations for Electronic Properties and Aromaticity Assessment

Quantum chemical calculations are instrumental in understanding the electronic nature and aromatic character of azuleno[1,2-b]furan. These methods allow for the examination of molecular orbitals, electron distribution, and the degree of aromaticity in this fused-ring system.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of complex organic molecules like this compound. ect-journal.kzaps.org DFT calculations, often using functionals like B3LYP, provide a good balance between computational cost and accuracy for predicting molecular geometries, electronic properties, and spectroscopic features. mdpi.com

Time-Dependent DFT (TD-DFT) extends the capabilities of DFT to study excited-state properties. arxiv.orgosti.gov This method is particularly useful for interpreting the UV-Vis absorption spectra of this compound and its derivatives. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help assign the observed absorption bands to specific molecular orbital transitions. nih.gov For instance, TD-DFT calculations have been employed to understand the electronic transitions of various azulene (B44059) derivatives, providing insights into their color and photophysical properties. researchgate.netresearchgate.net

The application of DFT and TD-DFT has been crucial in several areas:

Aromaticity: DFT-based methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, have been used to assess the aromaticity of the individual rings within the this compound system. acs.org

Electronic Spectra: TD-DFT calculations have been successfully used to predict and interpret the UV-Vis spectra of related azulene-fused systems, which is essential for understanding their optical properties. researchgate.netmdpi.com

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions from DFT calculations helps to explain the reactivity and electronic behavior of these molecules.

Interactive Data Table: Calculated Properties of Azulene Derivatives
Compound Method Basis Set Calculated Property Value Reference
Azuleno[2,1-b]thiophene DFT/TD-DFT Not Specified Optical Properties Matches Experiment mdpi.com
Azulenophthalimides DFT Not Specified Electrochemical Properties Matches Experiment researchgate.net
Benz[a]azulenes NICS Not Specified Aromaticity Calculated acs.org
Azulene-fused BN-heterocycles TD-DFT Not Specified Electronic Transitions Clarified researchgate.net

Semi-Empirical Methodologies (e.g., CNDO, MOPAC PM3)

Semi-empirical methods offer a computationally less intensive alternative to ab initio and DFT methods, making them suitable for preliminary studies or for very large molecular systems. uni-muenchen.dewikipedia.org These methods simplify the Hartree-Fock formalism by using parameters derived from experimental data. openmopac.net

Historically, methods like Complete Neglect of Differential Overlap (CNDO) were among the first to be applied to complex organic molecules. mpg.de More modern semi-empirical methods, such as those implemented in the MOPAC software package (e.g., PM3), have been refined to provide better accuracy for a wider range of properties. uni-muenchen.de While not as precise as DFT for all properties, they can still provide valuable qualitative insights into the electronic structure and reactivity of molecules like this compound. For example, semi-empirical calculations have been used to study the electronic spectra of related azulene compounds.

Conformational Analysis and Molecular Dynamics Simulations

While the core this compound ring system is largely planar, conformational analysis becomes important when considering substituted derivatives. The orientation of substituent groups can significantly influence the molecule's properties. Computational methods can be used to determine the most stable conformations by calculating the potential energy surface as a function of specific dihedral angles.

For instance, conformational analysis has been applied to N-azulenyl-N-methyl amides to understand the influence of coplanarity on amide conformational preference. acs.org A systematic method for the conformational analysis of hydroazulene systems has also been developed. acs.org

Molecular dynamics (MD) simulations, which are not extensively documented specifically for this compound in the provided context, would allow for the study of the dynamic behavior of the molecule and its interactions with its environment over time. These simulations could provide insights into how the molecule behaves in solution or in a biological system.

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various spectroscopic data for this compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing these predicted values with experimental data, the structural assignment of the molecule can be confirmed. Discrepancies between calculated and experimental shifts can also point to specific electronic or structural features.

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT is a powerful tool for predicting the electronic absorption spectra of molecules. acs.orgmdpi.com These calculations can help to understand the origin of the characteristic color of azulene derivatives and how it is affected by the fusion of the furan (B31954) ring. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies and intensities of a molecule. This information is useful for assigning the peaks in experimental IR and Raman spectra to specific vibrational modes of the this compound molecule.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.gov By calculating the potential energy surface for a reaction, chemists can identify the transition states and intermediates, providing a detailed picture of how the reaction proceeds.

For example, computational studies have been used to elucidate the reaction mechanisms of cycloaddition reactions used in the synthesis of azulene derivatives. mdpi.com The formation of azulene derivatives from 2H-cyclohepta[b]furan-2-ones, a common precursor, often involves complex cycloaddition pathways that can be effectively studied using computational methods. nih.gov These calculations can help to explain the observed regioselectivity and stereoselectivity of these reactions. Furthermore, computational modeling can be used to understand intramolecular rearrangements and other transformations that this compound might undergo.

Interactive Data Table: Computational Studies on Azulene Synthesis
Precursor Reaction Type Computational Finding Reference
2H-Cyclohepta[b]furan-2-ones Cycloaddition Elucidation of reaction mechanisms mdpi.com
2H-Cyclohepta[b]furan-2-ones Cycloaddition Study of complex cycloaddition pathways nih.gov

Emerging Applications and Materials Science Research Involving Azuleno 1,2 B Furan Scaffolds

Photophysical Properties and Luminescence Phenomena in Organic Materials

Azuleno[1,2-b]furan and its derivatives exhibit intriguing photophysical properties, including anomalous fluorescence, a characteristic trait of the azulene (B44059) core. Unlike most organic molecules that fluoresce from the lowest singlet excited state (S1), azulene-containing compounds often exhibit fluorescence from the second excited singlet state (S2), a phenomenon known as anti-Kasha fluorescence. This results in a significant Stokes shift and emission in the visible to near-infrared regions of the electromagnetic spectrum.

Research has shown that the fusion of a furan (B31954) ring to the azulene core can influence the emission properties. For instance, anomalous fluorescence spectra have been observed for this compound itself. rsc.org The position and nature of substituents on the this compound scaffold can further tune the photophysical properties. For example, the introduction of aryl groups can modulate the fluorescence quantum yields and emission wavelengths. Electron-donating groups tend to lead to lower quantum yields and red-shifted emissions, while electron-withdrawing groups can result in higher quantum yields and blue-shifted emissions. mdpi.com

Some benz[a]azulene (B15497227) derivatives, which share structural similarities, have demonstrated remarkable luminescence in acidic media, suggesting that the photophysical properties of these extended azulene systems are highly sensitive to their environment. researchgate.netacs.org This protonation-mediated fluorescence is a key feature for developing "turn-on" fluorescent sensors. mdpi.com The unique fluorescence properties of this compound-based systems make them promising candidates for applications as emitters in organic light-emitting diodes (OLEDs) and as fluorescent probes in bioimaging. researchgate.netcymitquimica.com

Table 1: Photophysical Properties of Selected Azulene Derivatives

Compound/System Absorption Maxima (λ_abs, nm) Emission Maxima (λ_em, nm) Key Observation Reference(s)
This compound Not specified Anomalous fluorescence observed Anti-Kasha fluorescence rsc.org
2-Arylazulenes >500 (S0 → S1), 370-500 (S0 → S2), <370 (S0 → S3) Dependent on substituent Substituent-dependent quantum yields and emission wavelengths mdpi.com
Benz[a]azulene derivatives Not specified Remarkable luminescence in acidic media Protonation-mediated fluorescence researchgate.netacs.org
Di(phenylethynyl) azulenes >500 (S0 → S1), 370-500 (S0 → S2), <370 (S0 → S3) 432 - 484 Weak fluorescence in neutral form mdpi.com

Electrochemical Behavior and Redox Characteristics for Electronic Device Applications

The amphoteric redox behavior of the azulene core, meaning it can be both oxidized and reduced, makes this compound derivatives highly attractive for applications in electronic devices. The fusion of the furan ring and the introduction of various substituents can significantly influence the redox potentials and the stability of the resulting radical ions.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common techniques used to evaluate the redox properties of these compounds. researchgate.netresearchgate.net Studies on related azulene-fused systems have revealed that they can undergo multiple, often reversible, redox processes. researchgate.netacs.org For instance, azuleno[2,1-a]phenalenones exhibit reversible electrochromic behavior, changing color upon electrochemical oxidation or reduction. researchgate.netsciprofiles.com This property is crucial for the development of electrochromic devices, such as smart windows and displays.

The introduction of electron-withdrawing groups generally facilitates reduction, while electron-donating groups make oxidation more accessible. This tunability of redox potentials is essential for designing materials for specific electronic applications. For example, in the context of redox flow batteries (RFBs), organic molecules with tailored redox potentials are being explored as alternatives to traditional metal-based electrolytes. mit.edusciopen.commdpi.com The ability to fine-tune the electrochemical properties of this compound scaffolds could lead to the development of high-performance, solution-processable materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov

Table 2: Redox Properties of Selected Azulene-Based Compounds

Compound/System Redox Events Key Observation Potential Application Reference(s)
Benz[a]azulene derivatives Reversible redox processes Good reversibility in spectral changes under redox conditions Electrochromic devices researchgate.netacs.org
Azuleno[2,1-a]phenalenones Reversible electrochromic behavior Significant fluorescence in acidic media Electrochromic devices, sensors researchgate.netsciprofiles.com
N,N-Di(6-azulenyl)-p-toluidine derivatives Multistage amphoteric redox behavior Facile reduction to stable anion radicals and dianion diradicals Multistage redox materials acs.org
2-Azulenyltetrathiafulvalenes Multistep electrochemical oxidation and/or reduction Significant spectral change in the visible region under redox conditions Redox-active materials acs.org

Integration into π-Conjugated Systems for Advanced Materials

The this compound scaffold can be strategically incorporated into larger π-conjugated systems to create advanced materials with tailored electronic and optical properties. The fusion of the azulene and furan rings creates a planar, rigid structure that facilitates effective π-orbital overlap, which is essential for efficient charge transport.

Various synthetic strategies, such as the [8+2] cycloaddition reaction of 2H-cyclohepta[b]furan-2-ones with enamines or silyl (B83357) enol ethers, have been developed to construct azulene-fused systems. mdpi.commdpi.comdntb.gov.ua These methods allow for the synthesis of a wide range of π-extended azulene derivatives, including those fused with other aromatic or heteroaromatic rings like thiophene, pyrrole (B145914), and benzene (B151609). mdpi.commdpi.comclockss.orgrsc.orgclockss.org

The integration of this compound units into polymers can lead to materials with interesting properties for organic electronics. For instance, conjugated polymers incorporating azulene units have been shown to exhibit high thermal stability and excellent performance as n-type materials in OFETs. researchgate.net The unique donor-acceptor character of the azulene moiety can be harnessed to design materials with small bandgaps, which are desirable for applications in near-infrared (NIR) photodetectors and OPVs. researchgate.netacs.org Furthermore, the covalent linking of this compound units can lead to the formation of novel carbon-rich nanostructures with potential applications in nanoelectronics. researchgate.net

Design and Synthesis of Stimuli-Responsive Materials (e.g., Halochromism)

A particularly fascinating aspect of azulene-based compounds, including those with the this compound scaffold, is their responsiveness to external stimuli. Halochromism, the change in color upon a change in pH, is a prominent feature of many azulene derivatives. mdpi.comacs.orgacs.org This phenomenon arises from the protonation of the azulene core, which significantly alters its electronic structure and, consequently, its absorption spectrum.

The protonation of the electron-rich five-membered ring of the azulene moiety leads to the formation of an azulenium cation, which typically results in a dramatic color change, often from blue or violet to yellow or orange. This reversible color change makes these compounds excellent candidates for use as pH sensors and indicators. mdpi.com

The synthesis of this compound derivatives with specific substituents can be used to fine-tune their halochromic properties. By introducing different functional groups, the pKa of the molecule can be adjusted, allowing for the design of sensors that operate in specific pH ranges. Beyond pH, some azulene-based materials have been shown to respond to other stimuli, such as temperature (thermochromism) and mechanical force (mechanochromism), further expanding their potential applications as "smart" materials. rsc.orgnih.gov

Potential in Optoelectronic and Sensing Applications

The combination of unique photophysical properties, tunable electrochemical behavior, and stimuli-responsive nature makes this compound-based materials highly promising for a variety of optoelectronic and sensing applications. mdpi.comacs.org

In the realm of optoelectronics, the strong absorption in the visible region and the potential for high fluorescence quantum yields make them suitable for use in OLEDs and as active materials in OPVs. acs.org The ability to tune their energy levels through chemical modification is crucial for optimizing device performance.

For sensing applications, the pronounced halochromism of this compound derivatives can be exploited for the development of highly sensitive colorimetric and fluorescent pH sensors. mdpi.com Furthermore, the potential for these compounds to interact with specific analytes, leading to a detectable change in their optical or electronic properties, opens the door to the creation of chemosensors for the detection of ions or small molecules. The integration of this compound scaffolds into more complex molecular architectures could lead to the development of multifunctional materials that combine sensing and electronic functionalities.

Azuleno 1,2 B Furan As a Versatile Scaffold in Medicinal Chemistry Research

Scaffold Design and Modification Strategies

The design of novel drug candidates often relies on the principle of scaffold hopping, where a known active core structure is replaced with a new one to improve properties like potency, selectivity, or pharmacokinetics. The azuleno[1,2-b]furan scaffold offers a unique template for such endeavors. Its inherent asymmetry and distinct electronic distribution, arising from the fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring, provide a rich landscape for chemical modification.

Strategies for modifying the this compound scaffold are diverse. Functionalization can be directed to various positions on both the azulene (B44059) and furan (B31954) rings, allowing for fine-tuning of the molecule's steric and electronic properties. For instance, electrophilic aromatic substitution reactions preferentially occur at the 1- and 3-positions of the azulene moiety, enabling the introduction of a wide range of substituents. acs.org Furthermore, the furan ring itself can be a site for modification, or its oxygen atom can influence the reactivity of the fused azulene system.

The ability to selectively functionalize the guaiazulene (B129963) scaffold, a common starting material for azulene derivatives, at the C4 methyl group provides a pathway to construct azulenes with substituents on the seven-membered ring. researchgate.net This opens up further avenues for creating a diverse library of this compound analogs with varied biological activities. The development of new synthetic methods is crucial for expanding the accessible chemical space around this scaffold.

Bioisosteric Replacement and Functional Group Diversity in Azulene-Fused Furan Systems

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. cambridgemedchemconsulting.comnih.gov The this compound system provides a fertile ground for applying this principle to generate novel and improved drug candidates.

Furan as a Bioisostere for Benzene (B151609) Rings

In drug design, the furan ring is often considered a bioisostere of the benzene ring. ijabbr.com This substitution can lead to significant changes in a molecule's properties, including its metabolic stability, solubility, and receptor-binding interactions. By replacing a benzene ring in a known bioactive molecule with an this compound system, medicinal chemists can explore new chemical space and potentially overcome liabilities associated with the original compound. The furan's oxygen atom can act as a hydrogen bond acceptor, a feature not present in the benzene ring, which can lead to new and potentially stronger interactions with biological targets.

The non-uniform charge distribution of the azulene framework itself makes it a suitable candidate for the bioisosteric replacement of bicyclic heteroarene moieties. nih.gov This unique electronic character, combined with the properties of the fused furan ring, makes this compound a particularly intriguing scaffold for bioisosteric replacement strategies.

Design Principles for Scaffold Diversity

The generation of a diverse library of compounds around a core scaffold is essential for successful drug discovery campaigns. For the this compound system, several design principles can be employed to maximize chemical diversity. These include:

Substitution at Multiple Positions: Introducing a variety of functional groups at different positions on both the azulene and furan rings can lead to a wide range of analogs with distinct pharmacological profiles.

Varying the Linker: If the this compound scaffold is part of a larger molecule, modifying the linker that connects it to other pharmacophoric elements can significantly impact activity.

Stereochemical Diversity: For analogs with chiral centers, the synthesis and evaluation of individual stereoisomers can reveal important structure-activity relationships.

The goal is to create a collection of molecules that systematically explore the chemical space around the this compound core, increasing the probability of identifying compounds with the desired biological activity.

Synthetic Accessibility and Combinatorial Library Generation for Scaffold Exploration

The practical utility of any scaffold in medicinal chemistry is heavily dependent on its synthetic accessibility. Fortunately, several synthetic routes to this compound and its derivatives have been developed, paving the way for the generation of combinatorial libraries.

One key starting material for the synthesis of azulene derivatives is 2H-cyclohepta[b]furan-2-one. mdpi.com This compound can undergo [8+2] cycloaddition reactions with various enamines to construct the azulene core. mdpi.commdpi.com Subsequent reactions can then be employed to form the fused furan ring. For example, the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with the morpholino enamine of 3-oxotetrahydrofuran, followed by dehydrogenation, yields this compound. researchgate.net

Another approach involves the intramolecular reaction of 2-tropylio-3-(5-substituted 2-furyl)benzothiophenes, which, through a ring-opening process of the furan ring, can afford β-(azuleno[1,2-b]benzothienyl)-α,β-unsaturated ketones. rsc.org While this method yields a thiophene-fused system, similar principles could potentially be adapted for the synthesis of furan-fused analogs. The development of efficient, multi-step synthetic sequences allows for the systematic introduction of diversity elements, which is crucial for building combinatorial libraries for high-throughput screening. The ability to generate libraries of related compounds is essential for exploring the structure-activity relationships of the this compound scaffold. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, SAR studies would involve synthesizing a series of related compounds and evaluating their effects in relevant biological assays.

While specific SAR studies focused solely on this compound are not extensively documented in the provided context, the principles of SAR can be applied to this scaffold. nih.govnih.govmdpi.com For example, in a series of parthenin (B1213759) analogues, which contain an azuleno[4,5-b]furan core, substitutions at different positions led to significant differences in cytotoxicity. researchgate.net Similarly, for other heterocyclic systems, the nature and position of substituents on the core structure have been shown to greatly influence anti-inflammatory activity. mdpi.com

A systematic SAR study of this compound analogues would involve varying the substituents on both the azulene and furan rings and assessing the impact on a specific biological target. This could involve, for instance, introducing electron-donating or electron-withdrawing groups, bulky or sterically small substituents, and groups capable of forming hydrogen bonds. The data from these studies would be invaluable for guiding the design of more potent and selective compounds.

Computational Chemistry Approaches in Scaffold-Hopping and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the exploration of vast chemical spaces. In the context of the this compound scaffold, computational approaches can be applied in several ways.

Quantum chemistry calculations can be used to understand the electronic properties of the this compound core and to predict how these properties will be affected by the introduction of different substituents. nih.gov This information can help in the design of molecules with specific electronic characteristics that are hypothesized to be important for biological activity. For example, understanding the HOMO-LUMO gap can provide insights into the molecule's reactivity and potential for charge transfer interactions. mdpi.com

Molecular docking simulations can be used to predict how this compound analogues will bind to a specific protein target. This can help to prioritize which compounds to synthesize and test, saving time and resources. By visualizing the predicted binding mode, chemists can identify key interactions between the ligand and the protein and design new analogues that are expected to bind more tightly.

Furthermore, computational methods can be used for scaffold-hopping, where a known active molecule is used as a starting point to search for new scaffolds that can mimic its key interactions with a target. The this compound scaffold could be evaluated in silico as a potential replacement for other aromatic or heteroaromatic systems in known drug molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.